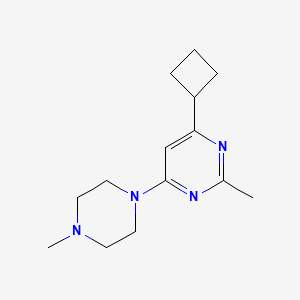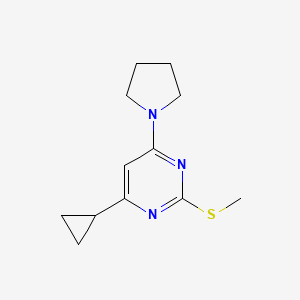![molecular formula C12H16N2O3 B6463465 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640968-26-7](/img/structure/B6463465.png)
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1-CPD) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. It has a cyclopropyl ring attached to a pyrazine ring, with an oxolan-3-ylmethyl group attached to the cyclopropyl ring. 1-CPD is a relatively new compound, and is not yet widely used in the scientific community. However, researchers are beginning to explore its potential applications in the laboratory.
Wirkmechanismus
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as an inhibitor of the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. In addition, this compound has been found to bind to some proteins, inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. In addition, this compound has been found to inhibit the activity of some proteins, which may have implications for its use in the treatment of certain diseases. It has also been found to have anti-inflammatory and antioxidant properties, as well as potential antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide variety of applications. However, it is not yet widely used in the scientific community, and more research is needed to determine its full potential. Additionally, this compound is not approved for use in humans, so its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of potential future applications in the field of scientific research. One potential direction is to further explore its potential as a tool for studying protein-protein interactions. Additionally, further research could be done to explore its potential as a drug target for the treatment of hypercholesterolemia and other diseases. Other potential future directions include exploring its potential anti-inflammatory and antioxidant properties, as well as its potential antitumor effects. Finally, further research could be done to explore its potential as a tool for studying the biosynthesis of polyunsaturated fatty acids.
Synthesemethoden
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a multi-step method. First, an oxolan-3-ylmethyl chloride is reacted with 1-cyclopropyl-4-hydroxy-1,2,3,4-tetrahydropyrazine-2,3-dione in aqueous acetic acid to form this compound (this compound). This reaction is catalyzed by a base such as sodium hydroxide. The reaction is then quenched with acetic acid to stop the reaction. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to have potential applications in the field of scientific research. It has been studied for its ability to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids, which are essential for cell membrane formation. In addition, this compound has been found to inhibit the enzyme responsible for the formation of cholesterol, making it a potential drug target for the treatment of hypercholesterolemia. It has also been studied for its potential use as a tool in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-(oxolan-3-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-12(16)14(10-1-2-10)5-4-13(11)7-9-3-6-17-8-9/h4-5,9-10H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERMYVPDOBQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)